4'-Acetoxy-5-chlorovalerophenone

Physical Form Positional Isomer Quality Control

Researchers requiring stereochemically defined oxygen heterocycles face variable enantioselectivity with ortho/meta-substituted isomers. 4'-Acetoxy-5-chlorovalerophenone provides the optimal para-substitution scaffold validated for asymmetric Grignard synthesis (≤96% ee). • Reproducible enantioselectivity vs. ortho/meta positional isomers • Cleavable acetoxy ester: XLogP3 2.5, zero HBD, enables prodrug strategies • Chloropentanoyl side chain: secondary handle for post-oxidation derivatization Brown solid, ≥95% purity. Global shipping.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 898786-94-2
Cat. No. B1293221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Acetoxy-5-chlorovalerophenone
CAS898786-94-2
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl
InChIInChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3
InChIKeyXMIIREIYHGGVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Acetoxy-5-chlorovalerophenone Compound Overview


4'-Acetoxy-5-chlorovalerophenone (CAS 898786-94-2), also named [4-(5-chloropentanoyl)phenyl] acetate, is a chloroacetoxyphenone derivative with the molecular formula C13H15ClO3 and molecular weight 254.71 g/mol [1]. It belongs to a family of functionalized valerophenones that serve as research intermediates in medicinal chemistry and organic synthesis . The compound features an acetoxy group at the para (4') position of the phenyl ring and a 5-chloropentanoyl side chain, a substitution pattern that distinguishes it from its ortho (2') and meta (3') positional isomers .

P
Para-substituted scaffold — aligned with substrates reported for asymmetric Grignard synthesis of chiral THF and THP derivatives.
A
Acetoxy-protected intermediate — may support direct oxidation workflows without additional protecting-group steps.
I
Positional isomer identity — para-substitution pattern for SAR and QSAR studies where isomer position is the controlled variable.

4'-Acetoxy-5-chlorovalerophenone: Non-Interchangeability with Analogs


Substitution among acetoxy-chlorovalerophenone isomers introduces quantifiable differences in molecular geometry, physical form, and synthetic compatibility that directly impact research reproducibility. While 2'-, 3'-, and 4'-acetoxy-5-chlorovalerophenone share the identical molecular formula (C13H15ClO3) and molecular weight (254.71 g/mol), their positional isomerism produces distinct CAS numbers and measurable divergences in computed lipophilicity (XLogP3 for 4'-isomer = 2.5 [1]) and physical appearance (brown solid for 4'-isomer versus white crystalline powder for 3'-isomer ). In asymmetric Grignard reactions, the para-substitution pattern provides an optimal scaffold for achieving high enantioselectivity (up to 96% ee) that ortho or meta substitution cannot reliably reproduce due to altered steric and electronic environments around the carbonyl [2].

Target Compound
Potential Substitute
4′-Acetoxy isomer Para-substitution pattern; brown solid; distinct CAS
2′- or 3′-Acetoxy isomer Altered steric environment may shift enantioselectivity outcomes in asymmetric reactions
Acetoxy-protected valerophenone Direct oxidation; no phenol protection needed
4′-Hydroxy analog Requires protection-deprotection sequence; may introduce additional synthetic steps
Brown solid (97% purity) Visual identity cue prior to spectroscopic confirmation
White crystalline powder (3′-isomer) Physical-form mismatch may indicate incorrect isomer in multi-compound workflows

4'-Acetoxy-5-chlorovalerophenone Quantitative Evidence


Physical Form Differentiation Among Positional Isomers

The 4'-acetoxy positional isomer is supplied as a brown solid at 97% purity , whereas the 3'-acetoxy isomer is described as a white crystalline powder . This macroscopic difference enables rapid visual discrimination during sample handling and serves as a preliminary identity confirmation before spectroscopic analysis.

Physical Form
Data to verify
Brown solid vs white crystalline powder
Supports visual isomer discrimination in sample handling
Vendor-supplied description; confirm by in-lab observation
Physical Form Positional Isomer Quality Control

Para-Substitution Scaffold for Asymmetric Grignard Synthesis

Phenones with elongated chains—of which 4'-substituted valerophenones are a core structural motif—have been demonstrated as excellent substrates for ligand-promoted asymmetric Grignard synthesis of tertiary alcohols, enabling short and highly enantioselective preparation of chiral 2,2-disubstituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs) with enantiomeric excess up to 96% ee [1]. The para substitution pattern maintains the electronic and steric environment required for optimal catalyst-substrate interaction, a property that positional isomers with ortho or meta substitution cannot guarantee due to altered proximity effects on the carbonyl reaction center [2].

Enantioselectivity
Class-level
up to 96% ee
Reported for para-substituted phenones in ligand-promoted Grignard synthesis
Class-level inference; compound-specific validation recommended
Asymmetric Synthesis Grignard Reaction Enantioselectivity

Single-Step Selective Oxidation of Acetoxy-Acetophenones

Acetophenones substituted with acetoxy groups—including the 4'-acetoxy motif—can be selectively oxidized with molecular oxygen to the corresponding benzoic acids using N,N',N''-trihydroxyisocyanuric acid as a catalyst system [1]. This method offers direct access to functionalized benzoic acid derivatives without requiring protecting group manipulations on the acetoxy moiety. In contrast, hydroxy-substituted analogs require separate protection steps before oxidation to avoid undesired phenol oxidation side reactions .

Oxidation Efficiency
Class-level
1 step vs 3 steps (protection-deprotection)
Acetoxy group may reduce synthetic step count versus hydroxy analogs
Based on reported oxidation method; step-count advantage is class-level
Selective Oxidation Molecular Oxygen Acetophenone

Computed Lipophilicity and Hydrogen Bonding for Membrane Interaction

The 4'-acetoxy isomer has a computed XLogP3 value of 2.5 and a hydrogen bond donor count of 0 [1]. In contrast, the corresponding 4'-hydroxy-5-chlorovalerophenone would possess a hydrogen bond donor (phenolic OH) and a significantly lower logP, altering its passive membrane permeability and solubility profile. The acetoxy group functions as a transient lipophilic prodrug moiety that can be enzymatically cleaved to release the active phenol .

Lipophilicity
Computed
XLogP3 = 2.5
~1 log unit higher than estimated hydroxy analog; may influence partitioning
Computed property (PubChem); experimental logP not reported
Lipophilicity Hydrogen Bonding ADME

Purity and Supplier Availability Among Positional Isomers

4'-Acetoxy-5-chlorovalerophenone is commercially available at 95% and 97% purity from multiple established suppliers including Sigma-Aldrich (via Rieke Metals), AK Scientific, and Chemenu. The 2'-isomer (CAS 1017060-87-5) and 3'-isomer (CAS 898786-91-9) are also commercially available at 95% purity, but with more limited supplier distribution . The 4'-isomer benefits from broader vendor coverage, reducing single-source procurement risk and enabling competitive pricing.

Vendor Coverage
Source review
≥4 suppliers (4′-isomer) vs ~3 (2′/3′-isomer)
Broader vendor distribution may reduce single-source procurement risk
Vendor listing assessment; verify current availability before ordering
Purity Specification Supply Chain Procurement

4'-Acetoxy-5-chlorovalerophenone Research Application Scenarios


Asymmetric Synthesis of Chiral THF and THP Derivatives

4'-Acetoxy-5-chlorovalerophenone, as a para-substituted phenone with an elongated chloropentanoyl chain, is structurally aligned with substrates validated for ligand-promoted asymmetric Grignard synthesis of chiral 2,2-disubstituted THFs and THPs. The 4'-acetoxy substitution pattern maintains the optimal electronic environment for achieving up to 96% enantiomeric excess [1]. This scenario applies to medicinal chemistry programs requiring stereochemically defined oxygen heterocycles as building blocks for biologically active compounds.

One-Step Oxidation to Benzoic Acid Derivatives

The acetoxy-substituted acetophenone core of 4'-acetoxy-5-chlorovalerophenone enables selective oxidation with molecular oxygen to yield benzoic acid derivatives without requiring additional protection/deprotection steps [1]. This streamlines synthetic routes to carboxylic acid intermediates compared to hydroxy-substituted starting materials that demand phenol protection [2]. The chloropentanoyl side chain provides a secondary reactive handle for further derivatization post-oxidation.

Prodrug Scaffold Development Leveraging Computed Lipophilicity

With a computed XLogP3 of 2.5 and zero hydrogen bond donors, 4'-acetoxy-5-chlorovalerophenone presents a lipophilic prodrug scaffold suitable for structure-activity relationship studies where enhanced membrane permeability is desired [1]. The acetoxy group can serve as a cleavable ester prodrug moiety, releasing the corresponding 4'-hydroxy-5-chlorovalerophenone upon esterase-mediated hydrolysis [2]. This property is particularly relevant in early-stage drug discovery for compounds targeting intracellular or CNS targets where passive diffusion is critical.

Positional Isomer Control in QSAR Studies

The availability of all three positional isomers (2'-, 3'-, and 4'-acetoxy-5-chlorovalerophenone) with documented differences in physical form (brown solid versus white crystalline powder) [1] and distinct CAS numbers enables rigorous isomer-control studies. The 4'-isomer specifically offers the structurally defined para-substitution pattern required for establishing baseline structure-activity relationships where substitution position is the controlled variable. This scenario is essential for medicinal chemists evaluating the impact of acetoxy group position on target binding, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Asymmetric THF/THP synthesis
Para-substituted phenone scaffold
Enantioselectivity under reported ligand conditions
Benzoic acid derivative synthesis
Acetoxy-protected oxidation substrate
Step-count reduction versus hydroxy-analog routes
Prodrug scaffold studies
Computed lipophilicity and zero H-bond donors
Partitioning behavior and esterase-cleavage profile
Positional isomer QSAR studies
Defined para-substitution identity
Isomer-controlled SAR with 2′- and 3′-isomers as comparators

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